molecular formula C19H20O3 B14285073 2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- CAS No. 141701-93-1

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)-

Cat. No.: B14285073
CAS No.: 141701-93-1
M. Wt: 296.4 g/mol
InChI Key: MORPXEJCAQCOOK-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- is a chalcone derivative characterized by a central α,β-unsaturated ketone backbone flanked by two 4-ethoxyphenyl substituents. The ethoxy groups (-OCH₂CH₃) at the para positions of the aromatic rings confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. Chalcones are widely studied for their roles in organic synthesis, materials science, and bioactive molecule development .

Properties

CAS No.

141701-93-1

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

1,3-bis(4-ethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3

InChI Key

MORPXEJCAQCOOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction conditions include:

    Reagents: 4-ethoxybenzaldehyde and 4-ethoxyacetophenone

    Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of solid-supported catalysts can also enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Can be reduced to form saturated ketones or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions at the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Epoxides, carboxylic acids

    Reduction: Saturated ketones, alcohols

    Substitution: Substituted chalcones with various functional groups

Scientific Research Applications

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Used in the production of dyes, pigments, and as a precursor for polymer synthesis.

Mechanism of Action

The biological activity of 2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of protein function. This interaction can trigger various cellular pathways, including apoptosis, autophagy, and anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl rings significantly alter molecular polarity, solubility, and hydrogen-bonding capacity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- 4-ethoxy C₁₉H₂₀O₃ ~296.36* Moderate polarity due to ether oxygen; increased lipophilicity vs. hydroxy derivatives.
1,3-Bis(4-methylphenyl)-2-propen-1-one 4-methyl C₁₇H₁₆O 236.31 Lower polarity; hydrophobic interactions dominate.
1,3-Bis(4-bromophenyl)-2-propen-1-one 4-bromo C₁₅H₁₀Br₂O 372.96 High molecular weight; electron-withdrawing Br enhances electrophilicity.
1,3-Bis(4-hydroxyphenyl)-2-propen-1-one 4-hydroxy C₁₅H₁₂O₃ 240.26 Strong hydrogen-bond donor; higher aqueous solubility.
2,2'-Dihydroxychalcone 2-hydroxy C₁₅H₁₂O₃ 240.26 Ortho-substitution enables intramolecular H-bonding; altered crystal packing.

*Estimated based on structural analogs.

Reactivity and Chemical Behavior

  • Electronic Effects: Ethoxy groups are electron-donating via resonance, stabilizing the enone system and reducing electrophilicity compared to bromo derivatives . Hydroxy analogs exhibit tautomerism and pH-dependent reactivity, forming hydrogen-bonded networks that influence crystallization .
  • Hydrogen Bonding: The hydroxy derivative (C₁₅H₁₂O₃) forms extensive intermolecular H-bonds, as evidenced by graph set analysis in crystallography . Ethoxy groups lack H-bond donor capacity but participate in weaker dipole-dipole interactions.

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